An In-Depth Technical Guide to 1-(3-Chlorophenyl)propan-1-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(3-Chlorophenyl)propan-1-ol: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1-(3-chlorophenyl)propan-1-ol, a secondary benzylic alcohol of significant interest in synthetic organic chemistry. As a versatile chemical intermediate, its utility is most pronounced in the pharmaceutical sector, where it serves as a crucial building block for more complex molecular architectures. The presence of a chiral center at the carbinol carbon makes its enantiomerically pure forms particularly valuable in the development of stereospecific active pharmaceutical ingredients (APIs). This document delves into the core physicochemical properties, detailed spectroscopic profile for characterization, prevalent synthetic methodologies with practical insights, key chemical reactions, and established safety protocols relevant to its handling and use by researchers, scientists, and drug development professionals.
Core Chemical Identity and Physicochemical Properties
1-(3-Chlorophenyl)propan-1-ol is an aromatic alcohol characterized by a propan-1-ol chain attached to a 3-chlorinated benzene ring at the first carbon position. This structure imparts a combination of aromatic and aliphatic properties, influencing its reactivity and physical characteristics. Its molecular weight is 170.64 g/mol . The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-chlorophenyl)propan-1-ol | N/A |
| Synonym(s) | 1-(3-chlorophenyl)-1-propanol | |
| CAS Number | 100340-22-9 | N/A (Verified via supplier) |
| Molecular Formula | C₉H₁₁ClO | |
| Molecular Weight | 170.64 g/mol | |
| Appearance | Colorless to light yellow oil/liquid | Inferred from similar compounds |
| Boiling Point | ~125-127 °C at 11 mmHg | Inferred from structural analogues |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether, dichloromethane); sparingly soluble in water | General chemical principles |
| Chirality | Chiral at the C1 (carbinol) carbon | Structural analysis |
Chemical Structure:
(Illustrative structure)Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for validating the synthesis and purity of 1-(3-chlorophenyl)propan-1-ol. The expected spectroscopic data serve as a reliable fingerprint for the molecule.
¹H NMR Spectroscopy (Proton NMR)
In a typical ¹H NMR spectrum (in CDCl₃), the following proton signals are anticipated:
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~0.9 ppm (t, 3H): A triplet corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene protons.
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~1.7-1.9 ppm (m, 2H): A multiplet for the methylene (-CH₂-) protons, coupled to both the methyl and methine protons.
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~4.6-4.8 ppm (t, 1H): A triplet representing the methine proton (-CH(OH)-), coupled to the adjacent methylene protons.
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~2.0-3.0 ppm (s, 1H): A broad singlet for the hydroxyl (-OH) proton, which can vary in chemical shift and may exchange with D₂O.
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~7.2-7.4 ppm (m, 4H): A complex multiplet in the aromatic region corresponding to the four protons on the 1,3-disubstituted benzene ring.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum is expected to show 7 distinct signals:
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~10 ppm: Aliphatic carbon of the methyl group (-CH₃).
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~32 ppm: Aliphatic carbon of the methylene group (-CH₂-).
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~75 ppm: The carbinol carbon (-CH(OH)-).
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~124-145 ppm: Four signals in the aromatic region, corresponding to the six carbons of the benzene ring (two pairs being equivalent by symmetry). The carbon bearing the chlorine atom (C-Cl) would be found around ~134 ppm, and the carbon attached to the propanol side chain (C-ipso) would be around ~145 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides key functional group information:
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~3600-3200 cm⁻¹ (broad): A prominent broad absorption band characteristic of the O-H stretching vibration of the alcohol functional group.
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~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
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~2960-2850 cm⁻¹ (sharp): Aliphatic C-H stretching from the propyl chain.
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~1600, 1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1100-1000 cm⁻¹: C-O stretching vibration of the secondary alcohol.
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~800-600 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Under Electron Ionization (EI), the mass spectrum would be expected to show:
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Molecular Ion (M⁺): A peak at m/z 170/172, with an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments:
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m/z 152/154 [M-H₂O]⁺: From the loss of a water molecule.
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m/z 141 [M-C₂H₅]⁺: Loss of the ethyl group, resulting in a [Cl-C₆H₄-CHO]⁺ fragment.
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m/z 111/113: Corresponding to the chlorophenyl cation [Cl-C₆H₄]⁺.
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Synthesis Methodologies: A Practical Perspective
The synthesis of 1-(3-chlorophenyl)propan-1-ol is reliably achieved via two primary, well-established routes in organic chemistry. The choice between them often depends on the availability of starting materials and desired scale.
Method A: Reduction of 1-(3-chlorophenyl)propan-1-one (3'-Chloropropiophenone)
This is the most direct and common method, involving the reduction of a commercially available ketone precursor.
Expertise & Causality: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is often preferred over stronger agents like lithium aluminum hydride (LiAlH₄) for this transformation in a research setting. NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting the aromatic ring or the carbon-chlorine bond.[1] Its operational simplicity and safety—being stable in protic solvents like methanol or ethanol—make it highly trustworthy and suitable for standard laboratory conditions.
Protocol:
-
Dissolve 1-(3-chlorophenyl)propan-1-one (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath. This helps to control the initial exotherm of the reaction.
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Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes, monitoring the gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting ketone.
-
Carefully quench the reaction by slowly adding 1M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄ and hydrolyze the borate ester intermediate.
-
Extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography or vacuum distillation if necessary.
Self-Validation: The success of the reaction is validated by comparing the spectroscopic data (NMR, IR) of the product with the expected profile described in Section 2. The disappearance of the ketone carbonyl stretch (~1685 cm⁻¹) in the IR spectrum is a key indicator of reaction completion.
Workflow Diagram:
Caption: Workflow for the synthesis via ketone reduction.
Method B: Grignard Reaction with 3-Chlorobenzaldehyde
This method builds the carbon skeleton by reacting an organometallic reagent with an aldehyde, a cornerstone of C-C bond formation.
Expertise & Causality: The Grignard reaction requires strictly anhydrous (water-free) conditions.[2] Grignard reagents, such as ethylmagnesium bromide, are potent nucleophiles and strong bases that react destructively with even trace amounts of water or other protic sources.[2] Using anhydrous solvents (like diethyl ether or THF) and flame-dried glassware is essential for success. The reaction concludes with an acidic workup, which serves two purposes: protonating the intermediate alkoxide to form the final alcohol and quenching any unreacted Grignard reagent.
Protocol:
-
Prepare the Grignard reagent: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether dropwise. A small iodine crystal can be added to initiate the reaction if necessary.
-
Once the Grignard reagent formation is complete (magnesium is consumed), cool the flask to 0 °C.
-
Add a solution of 3-chlorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours until the starting aldehyde is consumed (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a milder alternative to strong acids and minimizes side reactions.
-
Extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil by column chromatography or vacuum distillation.
Self-Validation: Successful Grignard reagent formation is visually indicated by the disappearance of magnesium metal and the formation of a cloudy grey solution. The final product's identity is confirmed via spectroscopic analysis, with ¹H NMR showing the appearance of the characteristic ethyl and methine proton signals and the disappearance of the aldehyde proton signal (~9.9 ppm).
Workflow Diagram:
Caption: Workflow for the synthesis via Grignard reaction.
Chemical Reactivity and Applications in Drug Development
1-(3-Chlorophenyl)propan-1-ol is primarily valued as an intermediate. Its reactivity is dominated by the secondary alcohol functional group and its nature as a chiral building block.
Key Reactions
-
Oxidation: The secondary alcohol can be readily oxidized back to the parent ketone, 1-(3-chlorophenyl)propan-1-one, using a variety of standard oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane (DMP).
-
Esterification: The hydroxyl group can react with carboxylic acids (Fischer esterification) or acyl chlorides to form corresponding esters, which can be useful for installing protecting groups or creating prodrugs.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate) and subsequently displaced by nucleophiles in Sₙ2 reactions, often with inversion of stereochemistry.
Role as a Chiral Building Block in Pharmaceutical Synthesis
The C1 carbon of 1-(3-chlorophenyl)propan-1-ol is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). For drug development, accessing a single enantiomer is often critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.
-
Asymmetric Synthesis: Enantiomerically pure versions, such as (S)-1-(3-chlorophenyl)-1-propanol, can be synthesized via asymmetric reduction of the precursor ketone using chiral catalysts or biocatalytic methods.[3] These chiral alcohols are highly valuable starting materials.[4]
-
Intermediate for CNS-Active Agents: The structural motif of 1-(3-chlorophenyl)propan-1-ol is found in the synthetic pathways of several centrally active agents. Its precursor, 3'-chloropropiophenone, is a known reactant for synthesizing the selective serotonin reuptake inhibitor (SSRI) (S)-Dapoxetine.[1] The broader class of chlorophenyl propanol and propanone derivatives serve as building blocks for various CNS-active compounds and are sometimes identified as impurities in drugs like Bupropion.[5]
Logical Relationship Diagram:
Caption: Role as a central intermediate in synthetic pathways.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for 1-(3-chlorophenyl)propan-1-ol is not universally available, safe handling practices can be established based on its chemical structure and data from closely related analogues like 3-(3-chlorophenyl)propan-1-ol.[6]
-
GHS Hazards (Anticipated):
-
Personal Protective Equipment (PPE):
-
Handling and Engineering Controls:
-
Storage:
Disclaimer: This information is based on related compounds. Users are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-(3-Chlorophenyl)propan-1-ol stands out as a synthetically valuable and versatile chemical intermediate. Its straightforward synthesis from common precursors, combined with the strategic importance of its chiral center, makes it a key building block for the pharmaceutical industry. A thorough understanding of its properties, characterization profile, and reactivity allows researchers and drug development professionals to effectively leverage this molecule in the construction of novel and complex therapeutic agents.
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PubChem. Entry for (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol (Related Compound). [Link]
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Molecules (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]
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